Quinolin-Carboxamide

Quinoline carboxamides are a class of heterocyclic compounds featuring an amino group attached to a quinoline ring system. These derivatives exhibit diverse chemical and biological properties, making them valuable in various applications including pharmaceuticals, agriculture, and industrial processes.

Structurally, these molecules consist of a quinoline core with an additional carboxamide functional group attached. The presence of the aromatic quinoline ring confers stability and unique physicochemical properties, while the carboxamide group introduces reactivity and functionality. Quinoline carboxamides are known for their ability to form hydrogen bonds and exhibit significant hydrophilic characteristics.

In pharmaceutical research, quinoline carboxamides have shown promise as potential anti-inflammatory agents due to their ability to modulate certain enzyme activities. In the agricultural sector, they serve as effective fungicides by disrupting fungal cell membranes or interfering with metabolic pathways essential for fungal growth. Additionally, some derivatives can act as herbicides through similar mechanisms.

The synthesis of quinoline carboxamides typically involves multi-step reactions including condensation, substitution, and ring closure. Their versatile nature allows for modification at various positions to tailor their properties for specific applications.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

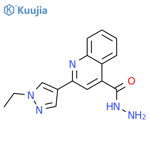

|

Lenvatinib | 417716-92-8 | C21H19ClN4O4 |

|

ammosamide A | 1098023-63-2 | C12H10ClN5OS |

|

hytrioseragamine B | 1267661-88-0 | C26H24N8O3 |

|

bromo-ammosamide B | 1096365-06-8 | C12H10BrN5O2 |

|

Amide-3-Hydroxy-2-quinolinecarboxylic acid | 15462-44-9 | C10H8N2O2 |

|

2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide | 1004643-75-7 | C15H15N5O |

|

2-QUINOLINECARBOXAMIDE, N,6-DIMETHOXY-N-METHYL- | 875558-51-3 | C13H14N2O3 |

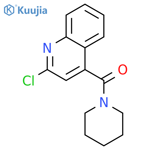

|

(2-Chloro-quinolin-4-yl)-piperidin-1-yl-methanone | 135323-96-5 | C15H15ClN2O |

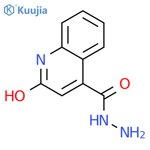

|

2-Hydroxyquinoline-4-carbohydrazide | 41874-24-2 | C10H9N3O2 |

|

N-Cyclopropyl-2-sulfanylquinoline-4-carboxamide | 875160-00-2 | C13H12N2OS |

Verwandte Literatur

-

Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

Empfohlene Lieferanten

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte